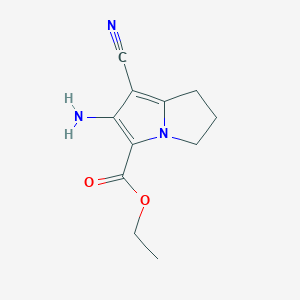
ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with suitable amines and aldehydes can lead to the formation of the desired pyrrolizine derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolizine derivatives with different functional groups.
科学研究应用
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: Similar in structure, these compounds have been studied for their biological and chemical properties.
Imidazole derivatives: Known for their wide range of applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which can be tailored for various applications.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
ethyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-9(13)7(6-12)8-4-3-5-14(8)10/h2-5,13H2,1H3 |
InChI 键 |
PUSXWDMHFGVMNO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C2N1CCC2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
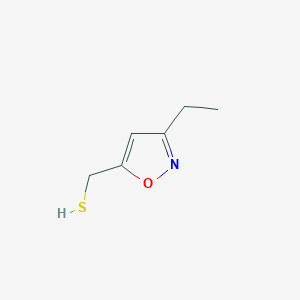
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
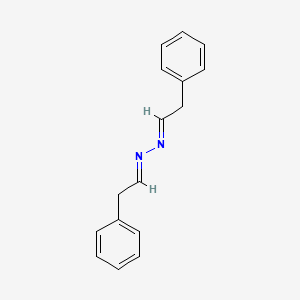
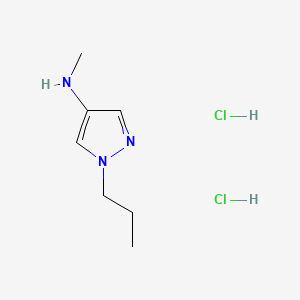

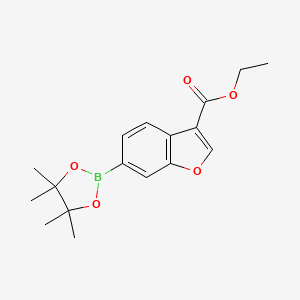
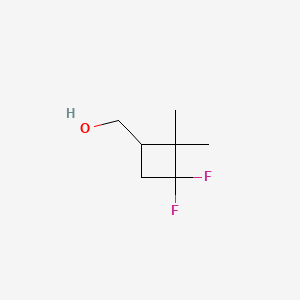
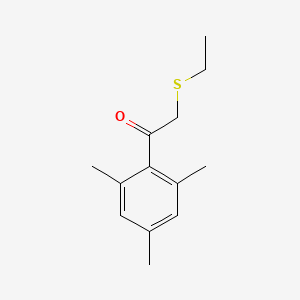
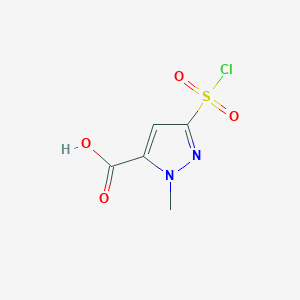
![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
